4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide
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Overview
Description
4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide is a synthetic compound with the molecular formula C13H23NO2 and a molecular weight of 225.33 g/mol This compound is known for its unique bicyclic structure, which consists of a bicyclo[222]octane core with a hydroxymethyl group and a carboxylic acid isopropylamide moiety
Preparation Methods
The synthesis of 4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide involves several steps. One common method starts with the preparation of the bicyclo[2.2.2]octane core, which can be achieved through a Diels-Alder reaction between cyclohexadiene and a suitable dienophile. The resulting bicyclic compound is then subjected to hydroxymethylation using formaldehyde and a base such as sodium hydroxide. The carboxylic acid group is introduced through oxidation of the hydroxymethyl group using an oxidizing agent like potassium permanganate. Finally, the isopropylamide moiety is attached via an amide coupling reaction using isopropylamine and a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Chemical Reactions Analysis
4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with reagents like alkyl halides to form ethers.
Scientific Research Applications
4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The bicyclic structure provides rigidity and stability, which can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide can be compared with other similar compounds, such as:
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid: This compound has a methoxycarbonyl group instead of a hydroxymethyl group, which affects its reactivity and applications.
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate:
The unique combination of the hydroxymethyl group and the isopropylamide moiety in this compound provides distinct chemical and biological properties that make it valuable for various applications .
Biological Activity
4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic acid isopropylamide, a bicyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including structural information, biological effects, and case studies.
Structural Information
The compound has the following structural characteristics:
- Molecular Formula : C₁₀H₁₆O₃
- Molecular Weight : 184.24 g/mol
- SMILES Notation : C1CC2(CCC1(CC2)CO)C(=O)O
- InChIKey : CPVMAYNPSFMOGK-UHFFFAOYSA-N
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of bicyclic compounds can inhibit the growth of certain bacteria and fungi.
- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation in animal models.
- Neuroprotective Effects : Bicyclic compounds have been investigated for their ability to protect neuronal cells against oxidative stress.
Antimicrobial Activity
A study assessed the antimicrobial efficacy of several bicyclic compounds, including derivatives of 4-hydroxymethylbicyclo[2.2.2]octane-1-carboxylic acid. The results indicated a significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the specific derivative used.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic acid | 100 | Staphylococcus aureus |
4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic acid | 150 | Escherichia coli |
Anti-inflammatory Studies
In a controlled animal study, the anti-inflammatory effects of isopropylamide derivatives were evaluated using a carrageenan-induced paw edema model. The results demonstrated a reduction in paw swelling by approximately 30% compared to the control group, indicating a promising anti-inflammatory action.
Neuroprotective Effects
Research conducted on neuronal cell lines showed that the compound could reduce oxidative stress markers significantly when exposed to neurotoxic agents like glutamate. The protective effect was quantified using assays for cell viability and apoptosis.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Cell Membrane Interaction : The lipophilic nature of bicyclic compounds allows them to integrate into cell membranes, potentially altering membrane fluidity and permeability.
- Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in inflammatory pathways or microbial metabolism.
Properties
Molecular Formula |
C13H23NO2 |
---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
4-(hydroxymethyl)-N-propan-2-ylbicyclo[2.2.2]octane-1-carboxamide |
InChI |
InChI=1S/C13H23NO2/c1-10(2)14-11(16)13-6-3-12(9-15,4-7-13)5-8-13/h10,15H,3-9H2,1-2H3,(H,14,16) |
InChI Key |
BUGYQWFFQOGGPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C12CCC(CC1)(CC2)CO |
Origin of Product |
United States |
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